[6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine
Overview
Description
[6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine is a heterocyclic compound that features a pyrimidine ring substituted with a pyrazole moiety and a chlorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via a [3+2] cycloaddition reaction between an alkyne and a hydrazine derivative.
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a β-diketone and a guanidine derivative.
Coupling Reactions: The final step involves coupling the pyrazole and pyrimidine rings with a chlorophenylamine under suitable conditions, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the pyrimidine ring, potentially forming dihydropyrimidine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the pyrimidine and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Pyrazolone derivatives.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidine and pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes and receptors, making it a candidate for drug development .
Medicine
In medicinal chemistry, the compound is being investigated for its potential therapeutic applications. It has shown activity against various cancer cell lines and is being explored as a potential anticancer agent .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties. Its ability to form stable complexes with metals makes it useful in catalysis and materials science .
Mechanism of Action
The mechanism of action of [6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
[6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-fluorophenyl)-amine: Similar structure but with a fluorine atom instead of chlorine on the phenyl ring.
[6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-methylphenyl)-amine: Similar structure but with a methyl group instead of chlorine on the phenyl ring.
Uniqueness
The uniqueness of [6-Chloro-2-(3,5-dimethyl-pyrazol-1-yl)-pyrimidin-4-yl]-(4-chloro-phenyl)-amine lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C15H13Cl2N5 |
---|---|
Molecular Weight |
334.2 g/mol |
IUPAC Name |
6-chloro-N-(4-chlorophenyl)-2-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-amine |
InChI |
InChI=1S/C15H13Cl2N5/c1-9-7-10(2)22(21-9)15-19-13(17)8-14(20-15)18-12-5-3-11(16)4-6-12/h3-8H,1-2H3,(H,18,19,20) |
InChI Key |
WKAZGCCTROXREF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1C2=NC(=CC(=N2)Cl)NC3=CC=C(C=C3)Cl)C |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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